molecular formula C10H10F2O3 B6275673 methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate CAS No. 2763741-39-3

methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate

Cat. No. B6275673
CAS RN: 2763741-39-3
M. Wt: 216.2
InChI Key:
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Description

Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate (MDFH) is a synthetic organic compound with a wide range of applications in various fields, including medicine, chemical research, and laboratory experiments. It is a derivative of benzoic acid and is composed of two carbon atoms, two hydrogen atoms, two fluorine atoms, and one oxygen atom. MDFH has been used as a reagent in organic synthesis and as an intermediate in the synthesis of other compounds. In addition, MDFH has been used in the pharmaceutical and cosmetic industries for its antimicrobial, antioxidant, and antifungal properties.

Scientific Research Applications

Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate has been used in various scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 4-fluoro-3-hydroxybenzoic acid and 4-fluoro-3-hydroxybenzaldehyde. In addition, methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate has been used as a substrate in the synthesis of various other compounds, such as 4-fluoro-3-hydroxybenzyl alcohol and 4-fluoro-3-hydroxybenzyl esters. methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate has also been used as an intermediate in the synthesis of several pharmaceutical drugs, such as the antifungal agent fluconazole and the anti-inflammatory drug ibuprofen.

Mechanism of Action

Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate is known to have antimicrobial, antioxidant, and antifungal properties. Its mechanism of action is believed to involve the inhibition of the enzymes involved in the biosynthesis of cell wall components in bacteria and fungi. Specifically, methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate is believed to inhibit the enzymes involved in the production of chitin and beta-1,3-glucan, which are important components of the cell wall of bacteria and fungi. This inhibition leads to an increase in the permeability of the cell wall, which in turn leads to the death of the cells.
Biochemical and Physiological Effects
methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate has been shown to have antimicrobial, antioxidant, and antifungal effects in laboratory studies. In addition, methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate has been shown to have anti-inflammatory and anti-allergic effects in animal studies. These effects are believed to be due to the inhibition of the enzymes involved in the biosynthesis of cell wall components in bacteria and fungi.

Advantages and Limitations for Lab Experiments

Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate is a useful reagent for laboratory experiments due to its low toxicity and relatively low cost. However, it is important to note that methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate is a highly reactive compound and should be handled with care. In addition, methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate is not soluble in water and should be stored in a cool, dry place.

Future Directions

Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate has a wide range of potential applications in various fields, including medicine, chemical research, and laboratory experiments. Further research is needed to explore the potential of methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate as an antimicrobial, antioxidant, and antifungal agent. In addition, further research is needed to investigate the effects of methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate on other biological processes, such as the immune system and inflammation. Finally, further research is needed to explore the potential of methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate as a therapeutic agent for various diseases and disorders.

Synthesis Methods

Methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate can be synthesized from benzoic acid and 2,2-difluoro-1-hydroxyethyl chloride in the presence of an acid catalyst. The reaction proceeds in two steps: an initial acid-catalyzed reaction between benzoic acid and 2,2-difluoro-1-hydroxyethyl chloride, followed by a nucleophilic substitution of the resulting intermediate with methanol. The reaction is typically carried out in aqueous solution at a temperature of around 60°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate involves the reaction of 4-hydroxybenzoic acid with (1R)-2,2-difluoro-1-hydroxyethanol in the presence of a coupling agent and a catalyst.", "Starting Materials": [ "4-hydroxybenzoic acid", "(1R)-2,2-difluoro-1-hydroxyethanol", "Coupling agent", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-hydroxybenzoic acid and (1R)-2,2-difluoro-1-hydroxyethanol in a suitable solvent.", "Step 2: Add a coupling agent such as dicyclohexylcarbodiimide (DCC) to the reaction mixture.", "Step 3: Add a catalyst such as 4-dimethylaminopyridine (DMAP) to the reaction mixture.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Purify the product by column chromatography or recrystallization to obtain methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate." ] }

CAS RN

2763741-39-3

Molecular Formula

C10H10F2O3

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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